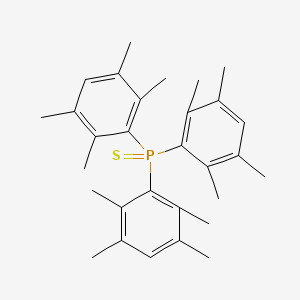
Sulfanylidenetris(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfanylidenetris(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane is a complex organophosphorus compound characterized by its unique structure, which includes a central phosphorus atom bonded to three 2,3,5,6-tetramethylphenyl groups and a sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sulfanylidenetris(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane typically involves the reaction of tris(2,3,5,6-tetramethylphenyl)phosphine with sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
P(C6H2(CH3)4)3+S→PS(C6H2(CH3)4)3
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger scale production. This includes optimizing reaction conditions, such as temperature and pressure, and ensuring the purity of reactants.
Analyse Chemischer Reaktionen
Types of Reactions
Sulfanylidenetris(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its phosphine precursor.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Substitution reactions often require catalysts or specific reagents to facilitate the exchange of functional groups.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tris(2,3,5,6-tetramethylphenyl)phosphine.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Sulfanylidenetris(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug design and delivery systems.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of Sulfanylidenetris(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The sulfur and phosphorus atoms provide sites for interaction with metal ions, facilitating various catalytic reactions. The compound’s unique structure allows it to stabilize reactive intermediates, enhancing the efficiency of catalytic cycles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2,3,5,6-tetramethylphenyl)phosphine: The precursor to Sulfanylidenetris(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane.
Tris(4-bromo-2,3,5,6-tetramethylphenyl)borane: A borane compound with similar phenyl groups.
2,3,5,6-Tetramethyl-p-phenylenediamine: A related aromatic compound with similar methyl substitutions.
Uniqueness
This compound is unique due to the presence of both sulfur and phosphorus atoms in its structure, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in catalysis and materials science, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
63491-96-3 |
|---|---|
Molekularformel |
C30H39PS |
Molekulargewicht |
462.7 g/mol |
IUPAC-Name |
sulfanylidene-tris(2,3,5,6-tetramethylphenyl)-λ5-phosphane |
InChI |
InChI=1S/C30H39PS/c1-16-13-17(2)23(8)28(22(16)7)31(32,29-24(9)18(3)14-19(4)25(29)10)30-26(11)20(5)15-21(6)27(30)12/h13-15H,1-12H3 |
InChI-Schlüssel |
DVOXUUYOTFZYSW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1C)P(=S)(C2=C(C(=CC(=C2C)C)C)C)C3=C(C(=CC(=C3C)C)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


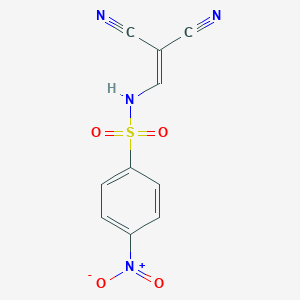
![Bicyclo[2.1.1]hexan-2-ol;4-nitrobenzoic acid](/img/structure/B14511619.png)
![6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14511634.png)
![1,1'-Oxybis[2,3,5,6-tetrachloro-4-(chloromethyl)benzene]](/img/structure/B14511635.png)
![N-[2,6-Diethyl-4-(phenylsulfanyl)phenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14511641.png)
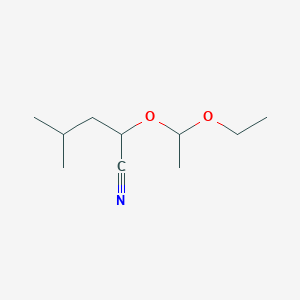
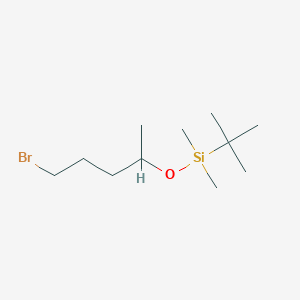
![2-{2-[(E)-(4-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline](/img/structure/B14511652.png)
![6-(Phenylmethanesulfonyl)tetrazolo[5,1-a]phthalazine](/img/structure/B14511658.png)
![1-Methyl-2-[(Z)-(2-methyl-4,6-dinitrophenyl)-NNO-azoxy]-3,5-dinitrobenzene](/img/structure/B14511659.png)

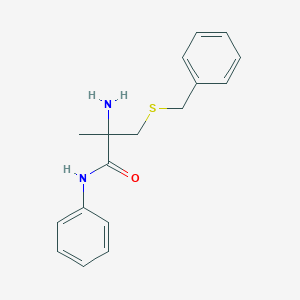

![tert-Butyl [(difluorophosphoryl)methylidene]carbamate](/img/structure/B14511687.png)
